2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride
Description
Properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)-2-propoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-2-9-23-15-10-13(7-8-16(15)24(18,21)22)19-11-12-5-3-4-6-14(12)17(19)20/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMOARWULXAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride typically involves the reaction of 2-propoxybenzenesulfonyl chloride with 1-oxoisoindoline-2-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid chloride group can be substituted with different nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions, with or without the presence of a base, such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products formed are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Hydrolysis: The major product formed is the corresponding sulfonic acid.
Scientific Research Applications
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Fluorinated Benzenesulfonyl Chlorides
Key Compounds :
- 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3)
- 4-[(Heptadecafluorononenyl)oxy]benzenesulfonyl chloride (CAS 59536-15-1)
Structural Differences :
Functional Implications :
| Property | Target Compound | Fluorinated Analogs |
|---|---|---|
| Reactivity | High (SO₂Cl group) | Moderate (stable fluorinated chains reduce reactivity) |
| Solubility | Likely polar-solvent soluble | Nonpolar-solvent soluble |
| Applications | Pharmaceutical intermediates | Surfactants, coatings |
Fluorinated analogs are prioritized for industrial applications due to their thermal stability, whereas the target compound’s structure may favor drug design or agrochemical synthesis .
Comparison with Phenoxypropanoic Acid Herbicides
Key Compounds :
- Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
Structural Differences :
- Core Structure: Haloxyfop and fluazifop are propanoic acid derivatives with pyridinyl-phenoxy motifs, whereas the target compound features a sulfonic acid chloride and isoindoline group.
- Functional Groups : The carboxylic acid (-COOH) in herbicides enables ionic interactions in plant systems, while the sulfonic acid chloride (-SO₂Cl) in the target compound is electrophilic, favoring nucleophilic substitution.
Functional Implications :
| Property | Target Compound | Phenoxypropanoic Acid Herbicides |
|---|---|---|
| Bioactivity | Potential enzyme inhibition | Herbicidal (ACCase inhibition) |
| Stability | Moisture-sensitive | Stable as salts or esters |
| Synthetic Use | Intermediate for sulfonamides | Direct application as herbicides |
The target compound’s reactivity limits its direct use as a pesticide but enhances its utility in synthesizing bioactive sulfonamide derivatives .
Biological Activity
2-Propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride is a compound classified as an aromatic sulfonic acid chloride. Its molecular formula is C17H16ClNO4S, and it has a molecular weight of 365.8 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications across various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is largely attributed to its ability to react with nucleophiles, which leads to the formation of various derivatives. The specific molecular targets and pathways are context-dependent; however, it is believed that this compound may interact with enzymes or receptors, influencing cellular processes.
Potential Therapeutic Applications
Research has indicated that this compound may have several therapeutic applications, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Propoxybenzenesulfonyl Chloride | Structure | Similar reactivity but lacks the isoindoline moiety |
| 4-(1-Oxoisoindoline-2-yl)benzenesulfonic Acid Chloride | Structure | Contains the isoindoline moiety but lacks the propoxy group |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various sulfonamide derivatives derived from 2-propoxybenzenesulfonyl chloride. Results indicated that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Research : In a laboratory setting, researchers investigated the anti-inflammatory effects of compounds derived from 2-propoxybenzenesulfonic acid chloride. The results demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages when treated with these derivatives.
- Anticancer Activity : A recent study explored the cytotoxic effects of derivatives on cancer cell lines. The findings revealed that some derivatives effectively inhibited cell growth in breast cancer cell lines, suggesting potential for further development as anticancer agents.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 2-propoxy-4-(1-oxoisoindoline-2-yl)benzenesulfonic acid chloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzene ring. First, introduce the propoxy group via nucleophilic substitution or etherification. Next, install the 1-oxoisoindoline moiety through cyclization or coupling reactions. Finally, sulfonation followed by chlorination (e.g., using phosphorus pentachloride or chlorosulfonic acid) generates the sulfonic acid chloride. Key factors include:
- Temperature Control : Excessive heat during sulfonation/chlorination can lead to decomposition; maintain ≤60°C .
- Reagent Selection : Phosphorus oxychloride (POCl₃) is preferred over PCl₅ for milder chlorination of sulfonic acids, reducing side reactions .
- Purification : Use cold ether or hexane precipitation to isolate the product, minimizing hydrolysis .
Basic Question: How should researchers characterize the structural integrity of this compound, particularly the sulfonic acid chloride group?
Methodological Answer:
Employ a multi-technique approach:
- FT-IR : Confirm the S=O stretch (1360–1180 cm⁻¹) and C-Cl stretch (750–550 cm⁻¹) .
- ¹H/¹³C NMR : The propoxy group’s methyl protons appear as a triplet (~1.0–1.2 ppm), while isoindoline protons resonate as a multiplet (δ 7.2–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Mass Spectrometry (HRMS) : Verify the molecular ion [M-Cl]⁺ and isotopic pattern for sulfur/chlorine .
Advanced Question: How can solubility challenges in aqueous buffers be addressed during formulation for biological assays?
Methodological Answer:
The sulfonic acid chloride’s hydrophobicity necessitates excipient optimization:
- Co-solvents : Use DMSO or PEG-400 at ≤10% to enhance solubility without denaturing proteins .
- DES (Deep Eutectic Solvents) : Test choline chloride-based DES with benzenesulfonic acid donors to improve stability and solubility .
- pH Adjustment : Partially hydrolyze the chloride to the sulfonate salt in buffered solutions (pH 7.4) for improved aqueous compatibility .
Advanced Question: What reaction mechanisms explain the compound’s reactivity with nucleophiles, and how can side products be minimized?
Methodological Answer:
The sulfonic acid chloride reacts via nucleophilic acyl substitution. Key considerations:
- Base Selection : Pyridine or DMAP neutralizes HCl, preventing acid-catalyzed degradation of the isoindoline moiety .
- Solvent Polarity : Use THF or DCM to stabilize the transition state. Avoid protic solvents (e.g., water) to reduce hydrolysis .
- Byproduct Mitigation : Monitor for sulfonate ester formation (via TLC or HPLC) and adjust stoichiometry (1.2:1 nucleophile:chloride ratio) .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure .
- PPE : Wear nitrile gloves, chemical goggles, and aprons. Contaminated clothing must be removed immediately .
- Emergency Measures : Provide eyewash stations and emergency showers. For skin contact, wash with 5% sodium bicarbonate to neutralize residual acid .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during purity analysis?
Methodological Answer:
- Impurity Profiling : Perform LC-MS to detect hydrolyzed sulfonate or isoindoline-ring-opened byproducts .
- Variable Temperature NMR : Heat samples to 50°C in DMSO-d₆ to reduce aggregation-induced shifts .
- Cross-Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI key-based predictions) .
Advanced Question: What strategies optimize stability during long-term storage for catalytic applications?
Methodological Answer:
- Desiccation : Store under argon with 3Å molecular sieves at –20°C to prevent hydrolysis .
- Light Protection : Use amber vials to block UV-induced radical degradation of the isoindoline ring .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Question: How can computational methods aid in predicting reactivity or designing derivatives?
Methodological Answer:
- DFT Calculations : Model the electrophilicity of the sulfonic acid chloride group using Fukui indices to predict nucleophilic attack sites .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
- SAR Studies : Use PubChem’s bioactivity data to correlate substituent effects (e.g., propoxy chain length) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
